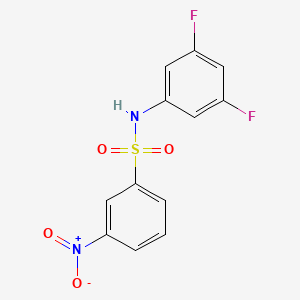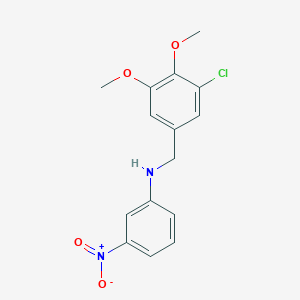![molecular formula C16H16N2O4S B4396140 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline](/img/structure/B4396140.png)
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline
Descripción general
Descripción
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is notable for its unique structural features, which include a sulfonyl group and a nitrophenyl group attached to the indoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Indoline Formation: The cyclization of the intermediate compounds to form the indoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indoline core.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include amino derivatives, halogenated indolines, and various substituted indoline compounds.
Aplicaciones Científicas De Investigación
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group and nitrophenyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indole
- 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]benzene
Uniqueness
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline is unique due to its indoline core, which provides distinct chemical properties and biological activities compared to other similar compounds
Propiedades
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-7-8-14(18(19)20)10-16(11)23(21,22)17-12(2)9-13-5-3-4-6-15(13)17/h3-8,10,12H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKPCBMQHDIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B4396069.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)
![N-(3,4-dichlorophenyl)-2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide](/img/structure/B4396084.png)


![1-[(2-CHLOROPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4396106.png)
![5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4396110.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)
![1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B4396145.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B4396156.png)
